molecular formula C24H19O4P B087260 2-Biphenylyl diphenyl phosphate CAS No. 132-29-6

2-Biphenylyl diphenyl phosphate

Cat. No.: B087260
CAS No.: 132-29-6
M. Wt: 402.4 g/mol
InChI Key: QARIOUOTENZTDH-UHFFFAOYSA-N
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Description

2-Biphenylyl diphenyl phosphate is a useful research compound. Its molecular formula is C24H19O4P and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2889. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Optimization : The synthesis of 2-Biphenylyl diphenyl phosphate was investigated with a focus on optimizing reaction conditions such as material ratio, temperature, and catalyst type (Shu, 2014).

  • Environmental Presence and Human Exposure : Diphenyl phosphate, a related compound, is a ubiquitous chemical in indoor environments and a major metabolite of aryl-phosphate flame retardants. Its presence in indoor dust and potential exposure to humans were studied, indicating a need for understanding its sources and impacts (Björnsdotter et al., 2018).

  • Biodegradation Research : The degradation of diphenyl phosphate was examined using a novel glycerophosphodiester phosphodiesterase from Bacillus altitudinis W3. This research demonstrated potential for bioremediation and industrial applications (Ren et al., 2021).

  • Toxicity and Metabolism Studies : Various studies have been conducted on the toxicity of diphenyl phosphate and its metabolites in different biological models, including its effects on embryonic development and potential disruption of normal biological processes (Mitchell et al., 2019; Shen et al., 2019; Nishimaki‐Mogami et al., 2004; Mendelsohn et al., 2016).

  • Health Risk Assessment : Studies have assessed the risk associated with exposure to diphenyl phosphate and related compounds. These include examining their potential effects on thyroid function and neurodevelopment (Preston et al., 2017; Castorina et al., 2017).

  • Biomonitoring and Exposure Analysis : Research on the occurrence of aryl and alkyl-aryl phosphates in house dust and the development of urinary biomarkers for exposure assessment highlights the significance of monitoring these compounds in the environment and in human populations (Kubwabo et al., 2021; Zhao et al., 2019).

Mechanism of Action

Safety and Hazards

2-Biphenylyl diphenyl phosphate is irritating to the skin and eyes, and direct contact should be avoided. It should be handled in a well-ventilated area to avoid inhaling vapors. It should also be stored away from high temperatures and direct sunlight, and the storage container should be sealed .

Future Directions

2-Biphenylyl diphenyl phosphate is widely used in plastics, rubber, coatings, adhesives, and other flame-retardant materials due to its excellent flame retardant properties. It can effectively reduce the flammability and heat release of materials. It can also be used as a plastic processing aid to improve the processing performance and thermal stability of plastics. It has light-absorbing properties and can be used as a light stabilizer in polymer materials to improve the light resistance of materials. It is also used in inks, lubricants, synthetic fibers, and other fields .

Properties

IUPAC Name

diphenyl (2-phenylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19O4P/c25-29(26-21-14-6-2-7-15-21,27-22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARIOUOTENZTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051665
Record name Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132-29-6, 60893-79-0
Record name Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Biphenylyl diphenyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, (1,1'-biphenyl)yl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060893790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Biphenylyl diphenyl phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4051665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BIPHENYLYL DIPHENYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCG9O0OJZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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